1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodo-5-(trifluoromethylthio)benzene and propan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Iodo-5-(trifluoromethyl)phenyl)propan-2-one: This compound lacks the thio group, which affects its chemical reactivity and biological activity.
1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one: The presence of a bromine atom instead of iodine results in different reactivity and binding properties.
1-(3-Iodo-5-(trifluoromethylthio)phenyl)ethan-2-one: The shorter carbon chain in this compound influences its physical and chemical properties.
Properties
Molecular Formula |
C10H8F3IOS |
---|---|
Molecular Weight |
360.14 g/mol |
IUPAC Name |
1-[3-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IOS/c1-6(15)2-7-3-8(14)5-9(4-7)16-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
ZRLZCWQWNGKTET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)I)SC(F)(F)F |
Origin of Product |
United States |
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